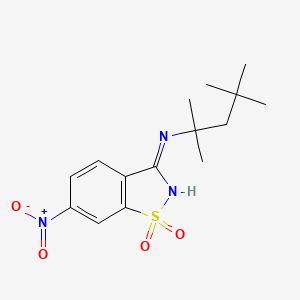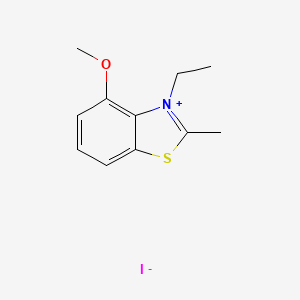
N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine, also known as PD 153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells. In
Mecanismo De Acción
N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine 153035 works by binding to the ATP-binding site of the EGFR, preventing the receptor from activating downstream signaling pathways that promote cell growth and proliferation. This inhibition of EGFR signaling leads to decreased cancer cell growth and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound 153035 has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. This compound 153035 has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine 153035 is a useful tool for studying the role of EGFR signaling in cancer. It is a potent and selective inhibitor of EGFR, which allows for specific targeting of this pathway. However, this compound 153035 has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine 153035. One area of interest is the development of more potent and selective EGFR inhibitors, which could have improved efficacy and fewer side effects. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors, which could help to personalize cancer treatment. Finally, there is interest in exploring the use of EGFR inhibitors in combination with other cancer treatments, such as immunotherapy, to improve outcomes for cancer patients.
Métodos De Síntesis
N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine 153035 can be synthesized using a multi-step process involving the reaction of 2-chloro-4-nitroaniline with diethyl malonate, followed by reduction and cyclization to form the quinazoline ring. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal and phenyl isocyanate to form this compound 153035.
Aplicaciones Científicas De Investigación
N~4~,N~4~-dimethyl-N~2~-phenyl-2,4-quinazolinediamine 153035 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including non-small cell lung cancer, breast cancer, and head and neck cancer. This compound 153035 has also been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
4-N,4-N-dimethyl-2-N-phenylquinazoline-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-20(2)15-13-10-6-7-11-14(13)18-16(19-15)17-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYYACTVWYNOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B6095929.png)


![1-[2-(4-methoxyphenyl)ethyl]-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6095959.png)
![2-amino-6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-4-pyrimidinecarboxamide](/img/structure/B6095961.png)
![5-(4-bromophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B6095968.png)
![methyl 4-[10-(3-methylbutanoyl)-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B6095974.png)
![2-({3-[(2-thienylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B6095990.png)


![1-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096021.png)
![2-bromo-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B6096027.png)
![2-(4-chlorophenyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6096030.png)
